molecular formula C5H10ClF2N B6199244 (1R)-2,2-difluorocyclopentan-1-amine hydrochloride CAS No. 2679949-56-3

(1R)-2,2-difluorocyclopentan-1-amine hydrochloride

Cat. No.: B6199244
CAS No.: 2679949-56-3
M. Wt: 157.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and an amine group, which is further converted to its hydrochloride salt form for enhanced stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride typically involves the following steps:

    Cyclopentane Derivatization: The starting material, cyclopentane, undergoes halogenation to introduce fluorine atoms at the 2,2-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amine Introduction: The difluorocyclopentane intermediate is then subjected to amination reactions to introduce the amine group at the 1-position. This can be done using ammonia or primary amines under suitable conditions.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-difluorocyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form secondary amines.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, imines, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-2,2-difluorocyclopentan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It can be utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopentan-1-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    Cyclopentanamine: Does not have fluorine substitutions, resulting in different chemical and biological properties.

    Fluorinated Amines: Other fluorinated amines may have similar reactivity but differ in their specific substitution patterns and applications.

Uniqueness

(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

2679949-56-3

Molecular Formula

C5H10ClF2N

Molecular Weight

157.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.